molecular formula C6H4N2O3S B185826 Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide CAS No. 142141-07-9

Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide

Cat. No. B185826
CAS RN: 142141-07-9
M. Wt: 184.17 g/mol
InChI Key: OCDUJMWEISRJAC-UHFFFAOYSA-N
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Description

Isothiazole, a related compound, is an organic compound with the formula (CH)3S(N). The ring is unsaturated and features an S-N bond .


Synthesis Analysis

Isothiazones, which are similar to Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide, are produced by oxidation of enamine-thiones .


Molecular Structure Analysis

The molecular structure of isothiazole, a related compound, consists of a five-membered ring with two carbon atoms, two nitrogen atoms, and one sulfur atom .


Chemical Reactions Analysis

The synthesis of related compounds often involves reactions with amines and carboxylic acids .


Physical And Chemical Properties Analysis

Isothiazole has a molar mass of 85.12 g·mol −1 and a boiling point of 114 °C .

Future Directions

Heterocyclic compounds, like Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide, have potential in several research areas, from materials science to the pharmaceutical field .

properties

IUPAC Name

1,1-dioxo-[1,2]thiazolo[5,4-c]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O3S/c9-6-4-1-2-7-3-5(4)12(10,11)8-6/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDUJMWEISRJAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60569103
Record name 1H-1lambda~6~-[1,2]Thiazolo[5,4-c]pyridine-1,1,3(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

142141-07-9
Record name 1H-1lambda~6~-[1,2]Thiazolo[5,4-c]pyridine-1,1,3(2H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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